molecular formula C21H29N3O B2719194 N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide CAS No. 1386264-05-6

N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide

Cat. No. B2719194
CAS RN: 1386264-05-6
M. Wt: 339.483
InChI Key: ORKRNCMIKSYPBB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system.

Mechanism of Action

CCPA acts as a selective adenosine A1 receptor agonist, which means that it binds specifically to the adenosine A1 receptor and activates it. Adenosine A1 receptors are widely distributed in the central nervous system, cardiovascular system, and immune system. Activation of adenosine A1 receptors leads to a decrease in the activity of adenylate cyclase and a subsequent decrease in the level of cyclic AMP. This results in the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, CCPA has been shown to modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. CCPA has also been shown to regulate the activity of ion channels such as potassium channels and calcium channels. In the cardiovascular system, CCPA has been shown to regulate heart rate, blood pressure, and cardiac contractility. CCPA has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for lab experiments. It is a highly selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation. CCPA is also relatively stable and easy to handle, which makes it a convenient tool for scientific research. However, CCPA has some limitations for lab experiments. It has a relatively short half-life, which means that its effects may be transient. CCPA also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of CCPA. One area of research is the development of more potent and selective adenosine A1 receptor agonists. This could lead to the development of new drugs for the treatment of conditions such as hypertension, heart failure, and neurological disorders. Another area of research is the investigation of the role of adenosine A1 receptors in the regulation of inflammation and immune function. This could lead to the development of new therapies for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, the study of the pharmacokinetics and pharmacodynamics of CCPA could lead to a better understanding of its effects and limitations in experimental and clinical settings.

Synthesis Methods

CCPA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylbenzylamine with cyclopropylmethyl bromide to form the intermediate, which is then reacted with 1-cyanocyclohexylamine to yield CCPA. The purity and yield of CCPA can be improved by using different purification techniques such as recrystallization or chromatography.

Scientific Research Applications

CCPA has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. CCPA has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system. It has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and cardiac contractility. CCPA has also been used to study the role of adenosine receptors in the regulation of sleep, memory, and cognition. In addition, CCPA has been used to investigate the effects of adenosine receptor activation on the immune system, including the modulation of cytokine production and the regulation of inflammation.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[cyclopropyl-[(4-ethylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-2-17-6-8-18(9-7-17)14-24(19-10-11-19)15-20(25)23-21(16-22)12-4-3-5-13-21/h6-9,19H,2-5,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKRNCMIKSYPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC(=O)NC2(CCCCC2)C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide

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